Z-Vrpr-fmk (tfa)

Description

Definition and Classification as a Biochemical Probe

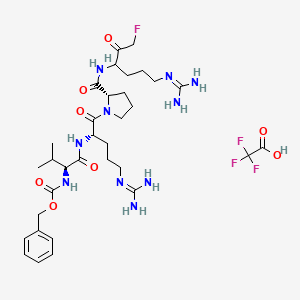

Z-Vrpr-fmk (tfa) is classified as a biochemical probe, specifically an activity-based probe. It is a peptide-based inhibitor designed to interact with and suppress the enzymatic activity of the paracaspase MALT1. researchgate.netaacrjournals.org The structure of Z-Vrpr-fmk (tfa) includes a Z-Val-Arg-Pro-Arg peptide sequence, which mimics the substrate recognition site of MALT1, and a fluoromethylketone (fmk) reactive group. researchgate.net This fmk (B1673510) group enables the compound to form a covalent, irreversible bond with the catalytic cysteine residue (Cys464) in the active site of MALT1, effectively inactivating the enzyme. researchgate.net The trifluoroacetate (B77799) (tfa) salt form of the compound enhances its solubility and stability for use in experimental settings.

Biochemical probes like Z-Vrpr-fmk (tfa) are essential for dissecting the function of specific enzymes within complex biological systems. By selectively inhibiting MALT1, researchers can observe the downstream consequences and thereby deduce the enzyme's role in various signaling pathways. nih.gov

Historical Context and Evolution as a Reference Inhibitor

The development of Z-Vrpr-fmk (tfa) is closely linked to the discovery of the proteolytic function of MALT1. Initially identified in the context of chromosomal translocations in a specific type of lymphoma, MALT1 was later characterized as a key component of the Carma1/Bcl10/MALT1 (CBM) signalosome, which is critical for activating the NF-κB signaling pathway in lymphocytes. wikidoc.orgresearchgate.net

A pivotal moment in MALT1 research was the discovery that its caspase-like domain possesses proteolytic activity, cleaving substrates after an arginine residue. wikidoc.org This finding, published in 2008, established MALT1's enzymatic function as crucial for T-cell activation. caymanchem.com This led to the development of peptide-based inhibitors designed to target this activity. Z-Vrpr-fmk was among the first and most effective of these inhibitors to be reported. caymanchem.comaacrjournals.org Its ability to specifically and irreversibly block MALT1's proteolytic function without affecting other proteases made it an invaluable reference compound for subsequent studies. researchgate.netaacrjournals.org It has since been used extensively to validate the role of MALT1 protease activity in various disease models, particularly in certain types of lymphomas and autoimmune conditions. nih.govaacrjournals.org

Significance in Protease Biology and Signaling Pathway Research

The use of Z-Vrpr-fmk (tfa) has been instrumental in advancing the understanding of protease biology, particularly concerning the paracaspase family, to which MALT1 belongs. researchgate.net Caspases are a well-known family of proteases involved in apoptosis, but the functions of paracaspases were less clear. researchgate.netontosight.ai Studies using Z-Vrpr-fmk (tfa) have demonstrated that the proteolytic activity of MALT1 is essential for sustained NF-κB activation and the production of interleukin-2 (B1167480) (IL-2) in T lymphocytes following antigen receptor stimulation. aacrjournals.orgwikidoc.org

By inhibiting MALT1, Z-Vrpr-fmk (tfa) has allowed researchers to identify several of its key substrates, including B-cell lymphoma 10 (Bcl10), A20 (TNFAIP3), and CYLD. caymanchem.comaacrjournals.orgwikidoc.org The cleavage of these substrates by MALT1 is a critical regulatory step in the NF-κB pathway. For instance, the cleavage of A20, a negative regulator of NF-κB, by MALT1 helps to sustain the signaling cascade. nih.gov Therefore, Z-Vrpr-fmk (tfa) serves as a critical tool for elucidating the molecular mechanisms that control immune cell activation, proliferation, and survival. nih.govadipogen.comaacrjournals.org Its use in research has highlighted MALT1 protease activity as a potential therapeutic target for various inflammatory diseases and cancers, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). nih.govaacrjournals.orghaematologica.org

Biochemical and Research Compound Details

| Property | Detail | Reference |

| Full Name | N-[(phenylmethoxy)carbonyl]-L-valyl-L-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-fluoroacetyl)butyl]-L-prolinamide, 2,2,2-trifluoroacetate | caymanchem.com |

| Synonyms | Z-Val-Arg-Pro-DL-Arg-FMK (TFA), VRPR | adipogen.comtargetmol.comcaymanchem.com |

| Molecular Formula | C33H50F4N10O8 | medchemexpress.comtargetmol.com |

| Molecular Weight | 790.81 g/mol | medchemexpress.comtargetmol.com |

| Target | Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) | glpbio.commedchemexpress.comcaymanchem.com |

| Mechanism | Irreversible, covalent inhibitor of the MALT1 active site cysteine (Cys464) | caymanchem.comresearchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C31H49FN10O6.CF3CO2H |

|---|---|

Molecular Weight |

790.81 |

Origin of Product |

United States |

Chemical Synthesis and Structural Characteristics for Research

Methodologies for Chemical Synthesis

The synthesis of peptidyl fluoromethyl ketones like Z-Vrpr-fmk is a complex process that can be achieved through various strategies, with Solid-Phase Peptide Synthesis (SPPS) being a prominent and widely used method. ambiopharm.commdpi.com SPPS allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.com This method is advantageous for its efficiency and the ability to automate the process. nih.gov

In the context of Z-Vrpr-fmk, a tetrapeptide, the synthesis would involve the step-by-step coupling of the four amino acids—Valine, Arginine, Proline, and a modified Arginine—onto the resin. A key challenge in synthesizing such compounds is the introduction of the C-terminal fluoromethyl ketone (fmk) "warhead." rsc.org Specialized synthetic strategies have been developed to incorporate this reactive moiety. One approach involves the synthesis of a bifunctional linker that allows for the attachment of an amino acid fluoromethyl ketone unit at the C-terminus of the peptide sequence using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. rsc.org

Another strategy is the "inverse" or N-to-C direction solid-phase synthesis, which is contrary to the traditional C-to-N direction. nih.gov This method leaves the C-terminal carboxyl group available for modification, facilitating the introduction of mimetics like trifluoromethyl ketones. nih.govgoogle.com Following the complete assembly of the peptide chain and the fmk (B1673510) group, the compound is cleaved from the resin support. This cleavage is often performed using a strong acid, such as trifluoroacetic acid (TFA), which also serves to remove protecting groups from the amino acid side chains. ambiopharm.commdpi.com The use of TFA in this final step typically results in the peptide being isolated as a trifluoroacetate (B77799) salt. ambiopharm.commdpi.com

Nature of the Compound as a Tetrapeptide with a Fluoromethyl Ketone (fmk) Warhead

Z-Vrpr-fmk (tfa) is structurally classified as a tetrapeptide, meaning it is composed of four amino acid residues linked by peptide bonds. medchemexpress.comadipogen.com The specific sequence of amino acids (Val-Arg-Pro-Arg) is crucial for its recognition by and interaction with its biological target. adipogen.comcaymanchem.com The "Z" in its name refers to a benzyloxycarbonyl group, which is attached to the N-terminus of the peptide.

A defining feature of this compound is the C-terminal fluoromethyl ketone (fmk) group, often referred to as a "warhead." nih.govencyclopedia.pub This electrophilic group is highly reactive towards nucleophiles, particularly the catalytic cysteine or serine residues found in the active sites of certain proteases. nih.govencyclopedia.pub The presence of the fluorine atom adjacent to the ketone's carbonyl group significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov This reactivity allows Z-Vrpr-fmk to act as an irreversible inhibitor of its target enzyme, forming a stable covalent bond. medchemexpress.comadipogen.com The peptidic backbone of the molecule provides the specificity, guiding the fmk warhead to the active site of the target protease. nih.gov

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C31H49FN10O6 . C2HF3O2 | adipogen.comcaymanchem.com |

| Molecular Weight | 790.8 g/mol | caymanchem.comhellobio.com |

| Sequence | Z-Val-Arg-Pro-DL-Arg-fluoromethylketone | adipogen.com |

| Appearance | White to slightly yellow solid | adipogen.com |

| Solubility | Soluble in water (1mg/ml) | adipogen.comfishersci.com |

Influence of Trifluoroacetate Salt Form on Research Utility

Peptides synthesized using SPPS and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) are frequently isolated as trifluoroacetate (TFA) salts. ambiopharm.comgenscript.com.cn This is because TFA is a common component in the cleavage cocktails and mobile phases used during purification. ambiopharm.commdpi.comgenscript.com.cn The TFA counterion associates with positively charged groups on the peptide, such as the free N-terminus and the side chains of basic amino acids like Arginine. ambiopharm.commdpi.com

The TFA salt form of Z-Vrpr-fmk has several implications for its use in research. One of the primary advantages is that the salt form often enhances the solubility and stability of the peptide compared to its free base form. medchemexpress.com This increased water solubility is beneficial for preparing stock solutions and for use in aqueous buffer systems common in biological assays. adipogen.comfishersci.com

However, it is important for researchers to be aware of the potential for the TFA counterion itself to have biological effects. genscript.com.cnbiorxiv.org While often considered inert, studies have shown that TFA can influence cellular processes and may confound experimental results. genscript.com.cnbiorxiv.org Therefore, while the TFA salt form provides practical benefits in terms of handling and solubility, the potential for off-target effects from the counterion should be considered when interpreting experimental data. For some applications, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, through a process like ion exchange chromatography. ambiopharm.commdpi.com

| Aspect | Influence of TFA Salt | Reference |

|---|---|---|

| Origin | Residual from solid-phase synthesis cleavage and HPLC purification. | ambiopharm.commdpi.comgenscript.com.cn |

| Solubility | Generally enhances water solubility. | medchemexpress.com |

| Stability | Can improve the stability of the peptide. | medchemexpress.com |

| Handling | May result in a "fluffy" lyophilized product, which can be difficult to handle. | ambiopharm.com |

| Research Consideration | TFA itself can have biological effects, potentially confounding experimental results. | genscript.com.cnbiorxiv.org |

Molecular Mechanisms of Action and Target Engagement

Irreversible Inhibition of MALT1 Paracaspase Activity

Z-VRPR-fmk is recognized as a selective and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). glpbio.commedchemexpress.comtargetmol.com MALT1 is a unique paracaspase, a type of cysteine protease, that plays a critical role in the activation of lymphocytes. caymanchem.comgenecards.org The inhibitory action of Z-VRPR-fmk is crucial for its function as a tool compound in studying MALT1-dependent processes. nih.govmedchemexpress.com Studies have demonstrated that Z-VRPR-fmk effectively suppresses the proteolytic activity of MALT1, which is essential for T-cell activation and the proliferation of certain types of lymphoma cells, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL). caymanchem.commonash.edu The irreversible nature of this inhibition ensures a sustained blockade of MALT1's enzymatic functions within experimental systems. nih.govmedchemexpress.com

Covalent Binding Modality to the Active Site Cysteine Residue of Target Enzymes

The inhibitory mechanism of Z-VRPR-fmk is predicated on its chemical structure, which includes an electrophilic fluoromethyl ketone (fmk) "warhead". sci-hub.sesci-hub.se This reactive group targets the active site of MALT1. Specifically, Z-VRPR-fmk forms a covalent bond with the catalytic cysteine residue (Cys-464) within the MALT1 active site. sci-hub.senih.gov This covalent modification permanently inactivates the enzyme, thereby preventing it from cleaving its natural substrates. The design of Z-VRPR-fmk was originally based on the optimal tetrapeptide substrate for a metacaspase, which shares the characteristic of cleaving after an arginine residue, a key feature of MALT1's substrate specificity. sci-hub.senih.gov

Modulation of Enzymatic Substrate Cleavage

By inactivating MALT1, Z-VRPR-fmk directly prevents the cleavage of several key protein substrates that are integral to cellular signaling cascades, particularly the NF-κB pathway.

B-cell lymphoma 10 (BCL10) is a well-established substrate of MALT1. caymanchem.commonash.edu Upon T-cell activation, MALT1 cleaves BCL10, an event which is thought to be important for cellular processes like adhesion. monash.edubio-techne.com Z-VRPR-fmk has been shown to inhibit the MALT1-mediated cleavage of BCL10 in a dose-dependent manner in Jurkat T-cells. bio-techne.com This inhibition of BCL10 processing is a direct consequence of the inactivation of MALT1's proteolytic function. caymanchem.com

RelB, an atypical member of the NF-κB family of transcription factors, is another identified substrate of MALT1. sci-hub.senih.gov MALT1-dependent cleavage of RelB leads to its degradation, which in turn promotes the activation of canonical NF-κB signaling pathways involving RelA and c-Rel. nih.gov Research has shown that Z-VRPR-fmk effectively inhibits the cleavage of RelB. sci-hub.se In ABC-DLBCL cell lines, where RelB is constitutively cleaved, treatment with Z-VRPR-fmk prevents this processing. nih.gov For instance, one study demonstrated that Z-VRPR-fmk showed partial inhibition of RelB cleavage at a concentration of 20µM. sci-hub.se

Tumor necrosis factor alpha-induced protein 3 (TNFAIP3), also known as A20, is a crucial negative regulator of the NF-κB pathway that possesses deubiquitinating activity. nih.govnih.govmdpi.com MALT1-mediated cleavage inactivates A20, thereby promoting NF-κB signaling. nih.govnih.gov Z-VRPR-fmk has been demonstrated to inhibit this proteolytic event. nih.govnih.gov In studies using OCI-LY10 lymphoma cells, treatment with Z-VRPR-fmk led to an increased expression of the A20 protein, suggesting that the compound prevents its degradation by MALT1. nih.govnih.gov This action restores A20's ability to suppress NF-κB activation.

Regulation of RelB Cleavage

Downstream Effects on Cellular Signaling Pathways

The inhibition of MALT1 and the subsequent prevention of substrate cleavage by Z-VRPR-fmk have significant downstream consequences on cellular signaling. The most prominent effect is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmedchemexpress.com By preventing the degradation of negative regulators like A20 and modulating the processing of components like RelB, Z-VRPR-fmk effectively dampens NF-κB activation. nih.govnih.gov This is observed through the reduced nuclear localization of NF-κB subunits such as p65 and c-REL. nih.govgoogle.com For example, treating HBL-1 cells with 50 μM of Z-VRPR-fmk was shown to reduce nuclear c-REL levels. medchemexpress.comgoogle.com

Furthermore, the inhibition of the MALT1/NF-κB axis by Z-VRPR-fmk affects the expression of downstream target genes, including those involved in cell invasion and metastasis. nih.govnih.gov Studies have reported that treatment with Z-VRPR-fmk leads to decreased expression of matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9) in diffuse large B-cell lymphoma cells. nih.govnih.gov

Research Findings on Z-VRPR-fmk

| Substrate | Effect of Z-VRPR-fmk | Cellular Context | Observed Consequence | Reference |

|---|---|---|---|---|

| BCL10 | Inhibits cleavage | Jurkat T-cells | Suppresses T-cell activation-induced processing | bio-techne.com |

| RelB | Inhibits cleavage | ABC-DLBCL cell lines | Prevents RelB degradation, modulates NF-κB signaling | nih.gov |

| TNFAIP3/A20 | Inhibits proteolysis | OCI-LY10 lymphoma cells | Increases A20 protein levels, suppresses NF-κB activation | nih.govnih.gov |

| Signaling Pathway/Molecule | Effect of Z-VRPR-fmk | Cellular Context | Observed Consequence | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Inhibition | ABC-DLBCL, T-cells | Reduced nuclear translocation of p65 and c-REL | nih.govmedchemexpress.comgoogle.com |

| MMP2 & MMP9 | Decreased expression | OCI-LY10 lymphoma cells | Inhibition of cancer cell invasiveness | nih.govnih.gov |

Inhibition of MALT1-Induced NF-κB Activation

Z-Vrpr-fmk (tfa) directly targets and irreversibly inhibits the proteolytic activity of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). nih.govmedchemexpress.comdcchemicals.com This inhibition is central to its ability to suppress the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govmedchemexpress.com MALT1's protease function is a critical component in the activation of NF-κB, a family of transcription factors that regulate the expression of genes involved in inflammation, immune responses, and cell survival. nih.govplos.org

The activation of NF-κB is a tightly regulated process. In certain lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), this pathway is constitutively active, driving cancer cell proliferation and survival. nih.govnih.gov MALT1 contributes to this by cleaving and inactivating negative regulators of NF-κB signaling, such as A20 (also known as TNFAIP3). nih.govplos.org By inhibiting MALT1, Z-Vrpr-fmk (tfa) prevents the degradation of A20. nih.gov This leads to an accumulation of A20, which can then effectively suppress NF-κB activation. nih.gov

Research has demonstrated that treatment with Z-Vrpr-fmk (tfa) leads to a reduction in the nuclear expression of the p65 protein, a key subunit of the NF-κB complex. nih.gov This indicates that the inhibitor effectively blocks the translocation of NF-κB into the nucleus, where it would otherwise activate target gene expression. nih.gov Studies in ABC-DLBCL cell lines have shown that Z-Vrpr-fmk (tfa) can effectively reduce the levels of c-REL, another NF-κB family member, in the nucleus. medchemexpress.com

The inhibitory effect of Z-Vrpr-fmk (tfa) on MALT1-induced NF-κB activation has been a key focus of research, particularly in the context of lymphoma. nih.govoncotarget.com Its ability to downregulate this critical survival pathway highlights its potential as a targeted therapeutic agent. oncotarget.com

Table 1: Effects of Z-Vrpr-fmk (tfa) on NF-κB Signaling Components

| Target Protein | Effect of Z-Vrpr-fmk (tfa) Treatment | Downstream Consequence |

| MALT1 | Irreversible inhibition of proteolytic activity nih.govmedchemexpress.com | Prevention of substrate cleavage nih.gov |

| A20 | Increased protein expression/stability nih.gov | Enhanced negative regulation of NF-κB nih.gov |

| p65 (NF-κB subunit) | Reduced nuclear expression nih.gov | Inhibition of NF-κB transcriptional activity nih.gov |

| c-REL (NF-κB subunit) | Reduced nuclear levels in HBL-1 cells medchemexpress.com | Inhibition of NF-κB signaling medchemexpress.com |

Influence on Matrix Metalloproteinase (MMP) Expression

Beyond its direct impact on the NF-κB pathway, Z-Vrpr-fmk (tfa) also influences the expression of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. nih.gov This function is vital for processes such as tissue remodeling, but it can also be co-opted by cancer cells to facilitate invasion and metastasis. nih.gov

Studies have shown that the inhibition of MALT1 by Z-Vrpr-fmk (tfa) leads to a decrease in the expression of both MMP2 and MMP9. nih.gov The expression of these MMPs is often upregulated in cancers and is associated with increased invasiveness. nih.gov The mechanism by which Z-Vrpr-fmk (tfa) reduces MMP expression is likely linked to its inhibition of the NF-κB pathway, as NF-κB is a known transcriptional regulator of MMP genes. nih.gov

In studies involving DLBCL cells, treatment with Z-Vrpr-fmk (tfa) resulted in a significant reduction in the expression of MMP2 and MMP9 proteins. nih.gov This decrease in MMP levels was correlated with a reduction in the invasive capacity of the cancer cells. nih.gov These findings suggest that Z-Vrpr-fmk (tfa) can modulate the tumor microenvironment by downregulating key enzymes involved in tissue degradation and cell migration. nih.gov

Table 2: Impact of Z-Vrpr-fmk (tfa) on Matrix Metalloproteinase Expression

| Protein | Effect of Z-Vrpr-fmk (tfa) Treatment in OCI-LY10 cells | Associated Cellular Process |

| MMP2 | Decreased protein expression nih.gov | Tumor cell invasion and metastasis nih.gov |

| MMP9 | Decreased protein expression nih.gov | Tumor cell invasion and metastasis nih.gov |

Role within the CARD11-BCL10-MALT1 (CBM) Complex

The activity of MALT1 is intricately linked to its participation in the CARD11-BCL10-MALT1 (CBM) signalosome complex. aacrjournals.orgembopress.orgfrontiersin.org This multi-protein complex acts as a critical molecular bridge, relaying signals from antigen receptors on the surface of lymphocytes to downstream signaling cascades, including the NF-κB, JNK, and mTORC1 pathways. frontiersin.org

The CBM complex assembles following antigen receptor stimulation, with Caspase recruitment domain family member 11 (CARD11, also known as CARMA1) acting as a scaffold. frontiersin.orgfrontiersin.org B-cell lymphoma/leukemia 10 (BCL10) then binds to CARD11 and recruits MALT1, leading to the formation of the active CBM complex. aacrjournals.orgfrontiersin.org This assembly is essential for the activation of the IκB kinase (IKK) complex, which in turn leads to the activation of canonical NF-κB signaling. aacrjournals.org

Z-Vrpr-fmk (tfa) exerts its inhibitory effects by targeting the proteolytic activity of MALT1 within this complex. frontiersin.org While the scaffold function of MALT1 is important for the initial activation of the IKK complex, its protease activity is required for the amplification and sustenance of the NF-κB signal. plos.orgnih.gov In certain malignancies like ABC-DLBCL, mutations in components of the CBM complex, such as CARD11, can lead to its constitutive activation, resulting in chronic MALT1-driven NF-κB signaling. oncotarget.comfrontiersin.org

By inhibiting the MALT1 protease, Z-Vrpr-fmk (tfa) effectively uncouples the CBM complex from its ability to drive sustained NF-κB activation, even in the presence of oncogenic mutations that keep the complex in a constitutively active state. oncotarget.comfrontiersin.org Research using Z-Vrpr-fmk (tfa) has been instrumental in demonstrating the dependence of these lymphomas on the proteolytic activity of MALT1 for their survival and proliferation. frontiersin.org

Enzymatic Specificity and Comparative Protease Profiling

MALT1 Selectivity Profile within the Cysteine Protease Family

Z-Vrpr-fmk is recognized as a highly selective inhibitor of MALT1 protease. ashpublications.orgaacrjournals.orgfrontiersin.org MALT1 is classified as a paracaspase, a class of enzymes related to but distinct from the caspase family of cysteine proteases due to differences in substrate specificity. nih.govaacrjournals.orgmedchemexpress.com While caspases typically cleave after aspartic acid residues, MALT1 is an arginine-specific cysteine protease. nih.gov

Interestingly, the inhibitor Z-Vrpr-fmk was initially developed as an inhibitor of metacaspases found in plants. google.com Its subsequent identification as a potent inhibitor of human MALT1 highlights a degree of cross-reactivity between these evolutionarily distinct protease families, while also establishing its functional selectivity for MALT1 in mammalian systems. google.com The scaffold of MALT1 is crucial for its function, but its proteolytic activity is specifically targeted by Z-Vrpr-fmk without impairing other signaling functions like IKK activation. embopress.org

Assessment against Other Cysteine Proteases (e.g., Cathepsins, Thrombin, Trypsin, Calpain)

To determine its selectivity, Z-Vrpr-fmk has been profiled against panels of other proteases. sci-hub.se In these assessments, the compound displayed inhibitory activity against several other types of cysteine proteases, but this was highly dependent on the concentration used. sci-hub.sesci-hub.se

At a high concentration of 10µM, Z-Vrpr-fmk exhibited significant inhibitory effects against several cathepsins, as well as the serine proteases thrombin and trypsin, and the calcium-dependent cysteine protease calpain. sci-hub.sesci-hub.se However, when the concentration was lowered to 100 nM, these off-target effects were substantially diminished. sci-hub.se For instance, a derivative compound with a similar peptide sequence (P2 proline) only retained significant potency against trypsin at this lower concentration, suggesting the peptide sequence itself contributes to the selectivity profile. sci-hub.se

| Protease Class | Example Proteases | Inhibition by Z-Vrpr-fmk (10µM) | Inhibition by Z-Vrpr-fmk (100 nM) |

|---|---|---|---|

| Cysteine Proteases | Cathepsins, Calpain | Significant | Reduced |

| Serine Proteases | Thrombin, Trypsin | Significant | Reduced (potency retained against Trypsin for some derivatives) |

Comparative Analysis with Metacaspases (e.g., CrMCA-II)

Z-Vrpr-fmk is frequently utilized as a specific inhibitor for plant metacaspases (MCAs) in research. It has been described as a type II metacaspase inhibitor and is effective at blocking the activity of these plant proteases. oup.com

Studies on the type-II metacaspase from Chlamydomonas reinhardtii, CrMCA-II, have utilized Z-Vrpr-fmk for titration experiments. nih.gov However, detailed analysis reveals key differences in substrate preference between MALT1 and CrMCA-II. While MALT1 has a strong preference for arginine at the P1 position, the proteolytic activity of CrMCA-II was greatly diminished when using a substrate with arginine at the P3 position, as found in the VRPR sequence. nih.gov This indicates that while Z-Vrpr-fmk can inhibit metacaspases, its peptide sequence is not optimally configured for targeting enzymes like CrMCA-II, distinguishing its interaction compared to the high-affinity binding with MALT1. nih.gov

Kinetic Characterization of Inhibition

The inhibitory power of Z-Vrpr-fmk has been quantified through detailed kinetic studies, establishing its potency in biochemical assays.

The inhibition constant (Ki) provides a measure of an inhibitor's binding affinity to its target enzyme. Multiple biochemical assays have determined the Ki of Z-Vrpr-fmk for MALT1 to be approximately 0.14 µM (or 140 nM). sci-hub.sesci-hub.seprobechem.com This value has been consistently reported across different studies, confirming the high potency of the inhibitor for its target. nih.gov

The half-maximal inhibitory concentration (IC50) reflects the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. In biochemical assays measuring MALT1's ability to cleave a fluorescent substrate (Ac-LRSR-AMC), Z-Vrpr-fmk demonstrated potent inhibition. One study reported that a concentration of approximately 1 nM of Z-Vrpr-fmk was sufficient to decrease MALT1 proteolytic activity by about 50%. google.com Other reports confirm complete inhibition of MALT1 is achieved at a concentration of 1.25 µM. probechem.com

| Kinetic Parameter | Reported Value for MALT1 | Reference |

|---|---|---|

| Inhibition Constant (Ki) | ~0.14 µM (140 nM) | nih.govsci-hub.sesci-hub.seprobechem.com |

| Biochemical IC50 | ~1 nM | google.com |

Cellular and Subcellular Investigative Applications

Utilization in Cell-Based Assays for Protease Activity Assessment

Z-Vrpr-fmk (tfa) is integral to assays designed to measure the proteolytic activity of specific enzymes within a cellular context.

GloSensor reporter systems, which are based on split luciferase technology, have been engineered to quantify MALT1 proteolytic activity within cells. google.com In this system, a MALT1 cleavage site is inserted into a cAMP-binding protein moiety that separates two parts of a firefly luciferase enzyme. google.com Cleavage of this site by active MALT1 induces a conformational change that allows cAMP to bind, leading to the reconstitution of the luciferase enzyme and the emission of light. google.com

Z-Vrpr-fmk (tfa) is employed in these assays as a positive control for MALT1 inhibition. google.comgoogle.com For instance, in stable Raji reporter cell lines, the addition of Z-Vrpr-fmk at a concentration of 50 μM serves to block MALT1-mediated cleavage, thus preventing the luciferase-generated light output and validating the specificity of the reporter system. google.com The generation of MALT1 GloSensor reporter cells, often through lentiviral infection and antibiotic selection, has been validated using MALT1 protease inhibitors like Z-Vrpr-fmk (tfa). google.com

Fluorescent substrate cleavage assays are a common method for measuring enzyme activity in real-time. These assays use a peptide substrate that contains a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched until the peptide is cleaved by a specific protease. google.comgoogleapis.com Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence. google.comgoogleapis.com

Z-Vrpr-fmk (tfa) is widely used in these assays to inhibit the activity of MALT1 and related proteases like metacaspases. nih.govresearchgate.net For example, it can inhibit the cleavage of the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) by MALT1. googleapis.comnih.gov In studies involving recombinant metacaspase (MCA), Z-Vrpr-fmk (tfa) has been used for the active site titration of the enzyme. nih.gov The compound's ability to covalently bind to the active site of the protease makes it an effective irreversible inhibitor in these experimental setups.

GloSensor Reporter Systems

Studies on Cellular Process Modulation

The inhibitory action of Z-Vrpr-fmk (tfa) on MALT1 provides a powerful method for investigating the role of this protease in various cellular signaling pathways and processes.

MALT1 protease activity is a key component of the NF-κB signaling pathway, which involves the translocation of transcription factors like c-REL and p65 into the nucleus. medchemexpress.comgoogle.com Z-Vrpr-fmk (tfa) has been instrumental in dissecting this process.

In studies using HBL-1 cells, treatment with 50 μM Z-Vrpr-fmk (tfa) for 24 hours was shown to effectively reduce the levels of c-REL in the nucleus. medchemexpress.comgoogle.com This effect was comparable to that of other MALT1 inhibitors and occurred without altering the total cellular levels of the c-REL protein. google.com Similarly, in both HBL-1 and TMD8 cell lines, Z-Vrpr-fmk (tfa) caused a clear reduction of nuclear c-REL but did not affect the nuclear levels of p65, demonstrating a degree of selectivity in its downstream effects. google.comgoogle.com However, in another study using OCI-LY10 cells and their xenografts, Z-Vrpr-fmk (tfa) treatment significantly lowered the mRNA expression of p65 and its nuclear protein expression, indicating inhibition of NF-κB activation. nih.gov This suggests that Z-Vrpr-fmk (tfa) can reduce NF-κB activation by preventing the nuclear translocation of key subunits. nih.gov

Z-Vrpr-fmk (tfa) has been shown to inhibit the growth and proliferation of specific cancer cell lines, particularly those dependent on MALT1 activity for survival. biomol.comhellobio.comadipogen.com This is most notable in certain types of diffuse large B-cell lymphomas (DLBCL).

The compound affects the growth, proliferation, and survival of activated B-cell-like (ABC) DLBCL and germinal center B-cell-like (GCB) DLBCL cell lines. biomol.comhellobio.comadipogen.com Research has demonstrated that Z-Vrpr-fmk (tfa) can inhibit the proliferation of several ABC-DLBCL cell lines, including HBL-1, TMD8, OCI-Ly3, and OCI-Ly10, when applied at a concentration of 50 μM for 48 hours. medchemexpress.com Furthermore, it has been shown to inhibit the growth of OCI-LY10 cells both in culture and in xenograft models in nude mice. nih.gov The differential sensitivity of ABC and GCB-DLBCL cell lines to MALT1 cleavage inhibition by Z-Vrpr-fmk (tfa) highlights its utility in studying the specific dependencies of these cancer subtypes. google.com

| Cell Line Model | Cancer Type | Effect of Z-Vrpr-fmk (tfa) | Reference |

| HBL-1 | ABC-DLBCL | Inhibition of proliferation; Reduction of nuclear c-REL | medchemexpress.comgoogle.com |

| TMD8 | ABC-DLBCL | Inhibition of proliferation; Reduction of nuclear c-REL | medchemexpress.comgoogle.com |

| OCI-Ly3 | ABC-DLBCL | Inhibition of proliferation | medchemexpress.com |

| OCI-Ly10 | ABC-DLBCL | Inhibition of growth and invasiveness; Reduced p65 expression | medchemexpress.comnih.gov |

| GCB-DLBCL lines | GCB-DLBCL | Inhibition of growth, proliferation, and survival | biomol.comhellobio.comadipogen.com |

Effects on Nuclear c-REL and p65 Translocation

Analysis of Protein Expression and Localization in Cellular Contexts

By inhibiting MALT1, Z-Vrpr-fmk (tfa) allows researchers to study the resulting changes in the expression and localization of MALT1 itself and its downstream targets. biomol.comgoogleapis.com

Treatment of OCI-LY10 cells and their xenografts with Z-Vrpr-fmk (tfa) resulted in lower expression of MALT1, matrix metalloproteinase 2 (MMP2), and matrix metalloproteinase 9 (MMP9) proteins. nih.gov Conversely, the expression of the A20 protein, a negative regulator of NF-κB and a known MALT1 substrate, was increased following treatment. nih.gov MALT1 normally cleaves A20, targeting it for degradation; therefore, inhibition by Z-Vrpr-fmk (tfa) leads to A20 accumulation. google.comnih.gov

Regarding protein localization, Z-Vrpr-fmk (tfa) has been shown to specifically reduce the amount of c-REL in the nucleus of HBL-1 cells without affecting the total amount of c-REL in the cell, indicating a block in its translocation. google.com This selective effect on the localization of transcription factors is a key outcome of MALT1 inhibition and underscores the role of Z-Vrpr-fmk (tfa) in studying the regulation of cellular signaling pathways. medchemexpress.comgoogle.com

| Protein | Effect of Z-Vrpr-fmk (tfa) Treatment | Cell Line | Reference |

| c-REL | Reduced nuclear localization | HBL-1, TMD8 | medchemexpress.comgoogle.com |

| p65 | Reduced nuclear localization and mRNA expression | OCI-LY10 | nih.gov |

| MALT1 | Decreased protein expression | OCI-LY10 | nih.gov |

| A20 | Increased protein expression | OCI-LY10 | nih.gov |

| MMP2 | Decreased protein expression | OCI-LY10 | nih.gov |

| MMP9 | Decreased protein expression | OCI-LY10 | nih.gov |

Structural Biology and Rational Design Strategies

Co-crystallographic Studies with Target Enzymes (e.g., MALT1)

While specific co-crystallography data for Z-Vrpr-fmk (tfa) with MALT1 is not detailed in the provided results, the literature alludes to the use of such techniques for understanding inhibitor binding. For instance, the binding of the analog Z-VRPR-fmk suggests that substrate interaction induces a rotational movement of the protease domain relative to the Ig3 domain of MALT1. unil.ch This conformational change is a critical aspect of MALT1 activation. Molecular docking studies, a computational alternative to co-crystallography, have been employed to explore the binding modes of other small molecule inhibitors to the MALT1 paracaspase domain, keeping the crystal structure of MALT1 rigid. google.com These studies are foundational for visualizing the inhibitor-enzyme complex at an atomic level, revealing the precise orientation and conformation of the inhibitor within the enzyme's active site.

Elucidation of Inhibitor-Enzyme Binding Modes and Interaction Dynamics

Z-Vrpr-fmk acts as an irreversible inhibitor of the MALT1 protein. medchemexpress.com This irreversibility is a key feature of its interaction. The binding of Z-VRPR-fmk is suggested to induce a conformational change in MALT1, highlighting the dynamic nature of the enzyme-inhibitor interaction. unil.ch In this altered conformation, specific residues on the Ig3 domain, such as Y657, form new interactions with the protease domain, including a hydrogen bond with E368 and hydrophobic interactions with Y367 and L506. unil.ch This provides a detailed picture of the molecular interactions that stabilize the inhibitor within the MALT1 active site. The tetrapeptide structure of Z-Vrpr-fmk, composed of valine, arginine, proline, and arginine, is designed to mimic the natural substrate of MALT1, thereby facilitating its binding to the active site. nih.gov

Structure-Activity Relationship (SAR) Analysis for Analogue Development

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that helps identify the functional groups responsible for a compound's biological activity, guiding the development of more effective analogues. creative-proteomics.com For MALT1 inhibitors, SAR studies have been instrumental. For example, the development of new classes of MALT1 inhibitors has been achieved through high-throughput screening followed by structure-based drug design. ibs.re.kr In one instance, an initial hit from a screening, a 4-amino-1,2-naphthoquinone (B1620441) series, was found to inhibit MALT1 activity but had poor cellular activity. ibs.re.kr Further pharmacophore searching led to the discovery of the structurally similar β-lapachone, which directly inhibits MALT1 and possesses more favorable physicochemical properties. ibs.re.kr This exemplifies how SAR analysis, by exploring different chemical scaffolds and substitutions, can lead to the optimization of inhibitor properties.

Design Principles for Improved Cellular Permeability and Potency

A significant challenge in the development of peptide-based inhibitors like Z-Vrpr-fmk is achieving good cell permeability. researchgate.net The presence of two arginine residues in Z-Vrpr-fmk is thought to contribute to its poor cell permeability. researchgate.net Despite this, it is described as a cell-permeable inhibitor. The trifluoroacetate (B77799) (TFA) salt form of Z-Vrpr-fmk is often used, as salt forms generally exhibit enhanced water solubility and stability, which can indirectly influence cellular uptake. medchemexpress.com

Applications in Non Human Biological Systems Research

Investigations in Lymphoma Cell Line Models (e.g., ABC-DLBCL, OCI-Ly3, HBL-1, TMD8, OCI-Ly10)

Z-Vrpr-fmk (tfa) has been instrumental in the study of lymphoma, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which is characterized by chronic B-cell receptor signaling that relies on MALT1 activity. Research has shown that MALT1's proteolytic activity is a critical element for the growth and survival of ABC-DLBCL cells. nih.gov

Inhibition of MALT1 by Z-Vrpr-fmk (tfa) has been demonstrated to effectively suppress the proliferation of MALT1-dependent ABC-DLBCL cell lines. nih.gov Studies using cell lines such as HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 have shown that treatment with Z-Vrpr-fmk (tfa) leads to a significant reduction in cell viability and proliferation. medchemexpress.comnih.govnih.govgoogle.com For instance, treating these cell lines with 50 µM Z-Vrpr-fmk (tfa) for 48 hours resulted in marked inhibition of proliferation. medchemexpress.comnih.gov This effect is selective, as cell lines not dependent on MALT1 signaling, including Germinal Center B-cell like (GCB)-DLBCL cell lines (e.g., OCI-Ly7, OCI-Ly1) and certain ABC-DLBCL lines with downstream mutations (e.g., U2932, HLY-1), are resistant to the compound. nih.govnih.gov

The mechanism of action involves the direct blockage of MALT1's proteolytic function. nih.gov This is evidenced by the inhibition of cleavage of MALT1 substrates, such as B-cell lymphoma 10 (BCL10). In OCI-Ly3 and OCI-Ly10 cells treated with Z-Vrpr-fmk (tfa), only the uncleaved form of BCL10 remains detectable, confirming the efficient blockade of MALT1 activity. nih.gov This inhibition disrupts the downstream activation of the NF-κB signaling pathway, which is crucial for the survival of these lymphoma cells. medchemexpress.comnih.gov Specifically, Z-Vrpr-fmk (tfa) treatment reduces the nuclear levels of the NF-κB subunit c-REL in HBL-1 cells and decreases the expression of MALT1, MMP2, and MMP9 proteins in OCI-Ly10 cells. medchemexpress.comnih.gov

Table 1: Effect of Z-Vrpr-fmk (tfa) on Various Lymphoma Cell Lines

| Cell Line | Type | MALT1 Dependence | Observed Effect of Z-Vrpr-fmk (tfa) |

|---|---|---|---|

| HBL-1 | ABC-DLBCL | Dependent | Inhibition of proliferation; reduction of nuclear c-REL. medchemexpress.comnih.govgoogle.com |

| TMD8 | ABC-DLBCL | Dependent | Inhibition of proliferation. medchemexpress.comnih.govgoogle.com |

| OCI-Ly3 | ABC-DLBCL | Dependent | Inhibition of proliferation; blockage of BCL10 cleavage. medchemexpress.comnih.govnih.govgoogle.com |

| OCI-Ly10 | ABC-DLBCL | Dependent | Inhibition of proliferation and invasiveness; blockage of BCL10 cleavage; decreased MALT1, MMP2, and MMP9 expression. medchemexpress.comnih.govnih.gov |

| U2932 | ABC-DLBCL | Independent | Resistant to proliferation inhibition. nih.gov |

| HLY-1 | ABC-DLBCL | Independent | Resistant to proliferation inhibition. nih.gov |

| OCI-Ly1 | GCB-DLBCL | Independent | Resistant to proliferation inhibition. nih.gov |

| OCI-Ly7 | GCB-DLBCL | Independent | Resistant to proliferation inhibition. nih.gov |

Research on Inflammation and Immune Pathway Regulation in Cellular Models

The role of Z-Vrpr-fmk (tfa) extends to the fundamental research of immune and inflammatory pathways, primarily through its inhibition of MALT1. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is critical for NF-κB activation following T-cell receptor (TCR) and B-cell receptor (BCR) stimulation. caymanchem.comgoogle.com The proteolytic activity of MALT1 is essential for T-cell activation and subsequent immune responses. adipogen.com

By irreversibly inhibiting MALT1, Z-Vrpr-fmk (tfa) serves as a powerful tool to dissect these signaling pathways. It has been shown to suppress the activation-induced cleavage of BCL10 in Jurkat cells, a human T-lymphocyte cell line, in a dose-dependent manner. This inhibition of MALT1 activity prevents the degradation of its substrates, which include the NF-κB inhibitor A20, thereby dampening NF-κB activation. nih.govnih.gov In studies with OCI-Ly10 cells and their xenografts, Z-Vrpr-fmk (tfa) treatment led to decreased nuclear expression of the p65 protein (a key NF-κB subunit) and an increased expression of the A20 protein. nih.gov

Furthermore, the inhibition of MALT1 by Z-Vrpr-fmk (tfa) affects the production of inflammatory cytokines. In ABC-DLBCL cell lines, treatment with the inhibitor led to a significant reduction in the transcription and expression of interleukin-6 (IL-6) and interleukin-10 (IL-10), which are known to promote the growth of activated B-cells. nih.gov These findings highlight the utility of Z-Vrpr-fmk (tfa) in studying the regulation of inflammatory responses and cytokine signaling at the cellular level.

Studies on Influenza A Virus (IAV) Infection Pathways

Z-Vrpr-fmk (tfa) has been identified as a compound that can offer protection against Influenza A Virus (IAV) infection in research settings. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.comchemscene.comtargetmol.comruixibiotech.com IAV is a respiratory pathogen that triggers a robust host immune response. bio-rad-antibodies.com The MALT1 paracaspase, the target of Z-Vrpr-fmk (tfa), is involved in the innate and adaptive immune signaling pathways that are activated upon viral infection. medchemexpress.commedchemexpress.com

While the precise mechanisms of its protective effects are still under investigation, the inhibition of MALT1 is thought to modulate the host's immune response to the virus. The NF-κB pathway, which is regulated by MALT1, plays a complex role during IAV infection. The virus can manipulate this pathway to its own advantage, while the host relies on it to mount an effective antiviral response. By inhibiting MALT1, Z-Vrpr-fmk (tfa) likely alters the delicate balance of this immune signaling, potentially limiting virus-induced pathology. The application of Z-Vrpr-fmk (tfa) in IAV research models allows for the exploration of MALT1's role in the host-virus interaction and the potential for targeting this paracaspase in antiviral strategies. medchemexpress.commedchemexpress.com

Exploration of Metacaspase Function in Non-Mammalian Organisms (e.g., Chlamydomonas reinhardtii metacaspase CrMCA-II)

Metacaspases are cysteine-dependent proteases found in plants, fungi, and protists, representing ancestral homologs to metazoan caspases. frontiersin.orgnih.gov Z-Vrpr-fmk (tfa) has proven to be a valuable inhibitor for studying the function of these enzymes in various non-mammalian organisms. adipogen.comwindows.net

In the protozoan parasite Trypanosoma brucei, Z-Vrpr-fmk (tfa) has been shown to inhibit the calcium-dependent autoprocessing activity of the metacaspase MCA2ac. adipogen.comwindows.net This allows researchers to investigate the role of metacaspases in the parasite's life cycle and pathogenesis.

In the green alga Chlamydomonas reinhardtii, which contains a type II metacaspase (CrMCA-II), Z-Vrpr-fmk (tfa) is used as a peptidic substrate and inhibitor to characterize the enzyme's activity. nih.govnih.gov Studies have used Z-Vrpr-fmk (tfa) to titrate active CrMCA-II and to confirm its arginine-specific protease activity. nih.gov This research has revealed novel, non-proteolytic functions of CrMCA-II in conferring thermotolerance by modulating plasma membrane fluidity, a discovery aided by the use of inhibitors like Z-Vrpr-fmk (tfa) to separate catalytic from non-catalytic roles. nih.govbiorxiv.org Similarly, in the diatom Phaeodactylum tricornutum, Z-Vrpr-fmk (tfa) was used to demonstrate metacaspase-typical activity in cell extracts. frontiersin.org

Table 2: Use of Z-Vrpr-fmk (tfa) in Metacaspase Research

| Organism | Metacaspase Studied | Application of Z-Vrpr-fmk (tfa) | Research Finding |

|---|---|---|---|

| Trypanosoma brucei | MCA2ac | Inhibitor | Inhibits calcium-dependent autoprocessing activity. adipogen.comwindows.net |

| Chlamydomonas reinhardtii | CrMCA-II | Inhibitor / Substrate | Used for titration and characterization of Arg-specific activity; helped reveal non-proteolytic roles in thermotolerance. nih.govresearchgate.net |

| Phaeodactylum tricornutum | PtMCAs | Inhibitor | Confirmed metacaspase-typical activity in cell extracts. frontiersin.org |

Biochemical and Cellular Studies Involving Other Bacterial Peptidases (e.g., Parabacteroides merdae C11 cysteine peptidase)

The utility of Z-Vrpr-fmk (tfa) extends to the study of bacterial enzymes. Research on the C11 cysteine peptidase from Parabacteroides merdae (PmC11), a bacterium found in the human gut microbiome, has employed Z-Vrpr-fmk (tfa) as an inhibitor. whiterose.ac.uk This family of peptidases, which includes clostripain, is structurally related to mammalian caspases. whiterose.ac.uknih.govnih.gov

Studies have shown that Z-Vrpr-fmk (tfa) effectively inhibits both the auto-processing and the enzymatic activity of PmC11. whiterose.ac.uk Gel-shift assays confirmed that the inhibitor binds directly to the enzyme's active site. whiterose.ac.uknih.gov Structural overlays of PmC11 with the MALT1 paracaspase in complex with Z-Vrpr-fmk (tfa) revealed that residues in the PmC11 active site superimpose well with the principal inhibitor-binding residues of MALT1. whiterose.ac.uk These biochemical and structural analyses, facilitated by Z-Vrpr-fmk (tfa), provide a detailed framework for understanding the mechanism, activity, and substrate specificity of the C11 family of bacterial peptidases. whiterose.ac.uknih.govnih.govresearchgate.net

Methodological Advancements and Chemical Tool Development

Role as a Standard Reference Compound for Novel Inhibitor Discovery

Z-Vrpr-fmk (tfa) serves as a crucial benchmark and positive control in the search for and characterization of new protease inhibitors, especially for MALT1. google.com Its established activity allows researchers to validate new assay systems and compare the potency of novel compounds.

For instance, in the development of small molecule MALT1 inhibitors like MI-2, Z-Vrpr-fmk was employed as a positive control to confirm the inhibition of MALT1's proteolytic activity. google.com Experiments demonstrated that both MI-2 and Z-Vrpr-fmk could reduce the levels of nuclear c-REL, a downstream target of MALT1 signaling. google.com Furthermore, gene set enrichment analysis has shown that the gene expression signature produced by new inhibitors significantly overlaps with the signature from Z-Vrpr-fmk treatment, confirming a shared mechanism of action. google.com

The compound is also a standard for comparing the efficacy of next-generation inhibitors. In studies aimed at improving cell permeability, a new derivative, compound 1 , was compared directly to Z-Vrpr-fmk. While both showed similar biochemical activity, the new compound exhibited significantly greater potency in a cellular proliferation assay, highlighting its improved cellular penetration. sci-hub.se

| Compound | MALT1 Biochemical Potency (Ki) | OCI-Ly3 Cell Proliferation (GI₅₀) | Reference |

| Z-Vrpr-fmk | 0.14 µM | 8.22 µM | sci-hub.se |

| Compound 1 | 0.09 µM | 1.05 µM | sci-hub.se |

Data comparing the biochemical and cellular potency of Z-Vrpr-fmk with an optimized derivative (Compound 1).

Contribution to the Development of Activity-Based Probes (ABPs)

The specific peptide sequence of Z-Vrpr-fmk has been a foundational scaffold for the rational design of activity-based probes (ABPs). ABPs are powerful chemical tools used to detect and profile active enzymes within complex biological samples. These probes typically consist of three parts: a recognition element (like the VRPR peptide), a reactive group or "warhead" that covalently attaches to the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for detection.

The development of ABPs for MALT1 and metacaspases has been heavily influenced by the Z-Vrpr-fmk structure. sci-hub.senih.gov Researchers have systematically modified the tetrapeptide sequence and the fmk (B1673510) warhead to create more potent and selective probes. nih.govresearchgate.net For example, recognizing that Z-Vrpr-fmk can have poor cell permeability due to its two arginine residues, new probes have been designed with alternative peptide sequences and warheads like the acyloxymethylketone (AOMK), which also forms a covalent bond with the active site cysteine. researchgate.net One such probe, PKG105 , incorporated a novel peptide sequence (Phe(guan)-LVPR) and was labeled with a Cy5 fluorophore, demonstrating high potency for MALT1. nih.gov

| Probe | Peptide Sequence | Warhead | Target | Key Feature | Reference |

| Z-Vrpr-fmk | Val-Arg-Pro-Arg (VRPR) | FMK | MALT1, Metacaspases | Foundational inhibitor structure | sci-hub.senih.gov |

| PKG105 | Phe(guan)-Leu-Val-Pro-Arg | AOMK | MALT1 | High potency, Cy5 labeled | nih.gov |

| Unnamed Probe | Leu-Arg-Ser-Arg (LRSR) | Not Specified | MALT1 | Selective MALT1 probe | sci-hub.se |

| Unnamed Probe | Leu-Val-Ser-Arg (LVSR) | Not Specified | MALT1 | Selective MALT1 probe | sci-hub.se |

Examples of MALT1 inhibitors and activity-based probes derived from or inspired by the Z-Vrpr-fmk scaffold.

Optimization Strategies for Enhanced Specificity and In Vitro Efficacy

A significant focus of research has been the optimization of the Z-Vrpr-fmk scaffold to overcome its limitations, primarily its poor cell permeability, and to enhance its efficacy and specificity. sci-hub.seresearchgate.net These efforts have been guided by structural biology and medicinal chemistry principles.

Co-crystal structures of MALT1 bound to Z-Vrpr-fmk provided critical insights for optimization. sci-hub.se The structures revealed that the P3 arginine residue was exposed to the solvent and did not make significant contact with the enzyme, suggesting it could be replaced to improve properties like cell permeability without sacrificing binding affinity. In contrast, the P1 arginine was shown to be critical for binding in the S1 pocket of the enzyme. sci-hub.se

Based on these findings, optimization strategies have included:

Replacing the P3 Arginine: To improve cell permeability, the solvent-exposed P3 arginine was replaced, leading to derivatives with enhanced cellular activity. sci-hub.se

Truncation to Tripeptides: The tetrapeptide was shortened to a tripeptide, Z-Vpr-fmk , which retained good biochemical potency. Structural analysis showed that the benzyloxycarbonyl (Z) protecting group acted as a surrogate for the P4 residue, occupying the same hydrophobic pocket as the valine in the original tetrapeptide. sci-hub.se

These modifications successfully produced inhibitors with improved in vitro efficacy. The optimized compounds demonstrated substantially lower GI₅₀ values in cell-based assays compared to the parent compound, Z-Vrpr-fmk, indicating a significant enhancement in their ability to penetrate cells and inhibit the target. sci-hub.se

Use in High-Throughput Screening Platform Development

While Z-Vrpr-fmk itself is an inhibitor, its corresponding fluorogenic substrate, Ac-Vrpr-AMC , is instrumental in the development of high-throughput screening (HTS) platforms. These platforms are essential for screening large libraries of chemical compounds to identify new potential inhibitors of a target enzyme.

The HTS assay functions by measuring the activity of an enzyme, such as a metacaspase or TMPRSS2, against the Ac-Vrpr-AMC substrate. When the enzyme cleaves the peptide sequence, it releases the fluorescent aminomethylcoumarin (AMC) group, generating a signal that can be measured in real-time. Potential inhibitors are identified by their ability to reduce or prevent this fluorescent signal.

This substrate-based assay is highly adaptable for miniaturized HTS formats, enabling the rapid and efficient evaluation of thousands of compounds. Such platforms have been successfully used to identify novel scaffolds for inhibitors of proteases involved in critical biological processes, including the entry of SARS-CoV-2 into host cells via the protease TMPRSS2. In these screening campaigns, Z-Vrpr-fmk can be used as a reference inhibitor to validate the assay's performance and quantify the potency of newly discovered hits.

Future Directions and Emerging Research Perspectives

Elucidation of Novel Biological Roles and Off-Target Interactions in Research Models

Initially developed as an inhibitor for a plant metacaspase, Z-Vrpr-fmk was later identified as a potent inhibitor of the human paracaspase MALT1. unil.chnih.gov Its primary mechanism of action involves the irreversible alkylation of the active site cysteine of MALT1, thereby blocking its proteolytic activity. unil.ch This inhibition has profound effects on NF-κB signaling, a critical pathway in immune cell activation and proliferation. medchemexpress.comibs.re.kr Specifically, Z-Vrpr-fmk has been shown to suppress the cleavage of MALT1 substrates such as BCL10, A20, and CYLD, which are crucial for the activation of the NF-κB pathway. ibs.re.krcaymanchem.comaacrjournals.org

The application of Z-Vrpr-fmk in research has been pivotal in understanding the role of MALT1 in various disease models, particularly in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). medchemexpress.comadipogen.comnih.gov Studies have demonstrated that treatment with Z-Vrpr-fmk inhibits the growth and survival of ABC-DLBCL cell lines by suppressing constitutive MALT1 activity and subsequent NF-κB-dependent gene transcription. aacrjournals.orgnih.gov This has established MALT1 as a promising therapeutic target in these types of lymphomas. nih.gov

Beyond its effects on NF-κB in B-cells, research has indicated that Z-Vrpr-fmk can modulate other cellular processes and signaling pathways. For instance, it has been observed to impair T-cell receptor (TCR)-induced IL-2 secretion, highlighting a broader role for MALT1 activity in T-cell function. aacrjournals.orgnih.gov Furthermore, Z-Vrpr-fmk treatment has been shown to block the nuclear translocation of c-Rel in response to dectin-1 or -2 stimulation in dendritic cells, suggesting a role for MALT1 in innate immunity. aacrjournals.orgnih.gov More recent findings suggest that MALT1 protease activity, which is inhibited by Z-Vrpr-fmk, promotes glutaminolysis and subsequently the expression of PD-L1 on ABC-DLBCL cells, contributing to their immune evasion. frontiersin.org

Application in Advancing Protease Biology Methodologies and Tools

Z-Vrpr-fmk has served as a foundational tool in the development of methodologies to study MALT1 protease activity. It is frequently used as a positive control in assays designed to screen for new MALT1 inhibitors and to validate the MALT1-dependence of cellular phenotypes. frontiersin.orggoogle.com For example, its ability to block the cleavage of known MALT1 substrates provides a clear and measurable endpoint in cellular assays. frontiersin.org

The structural and mechanistic understanding gained from Z-Vrpr-fmk has directly informed the design of more advanced research tools. Co-crystal structures of MALT1 with Z-Vrpr-fmk have revealed critical interactions, such as the P1 arginine residue binding within the S1 pocket of the enzyme. sci-hub.se This structural information has been invaluable for the rational design of second-generation inhibitors and activity-based probes (ABPs).

Researchers have utilized the tetrapeptide sequence of Z-Vrpr-fmk as a starting point to develop more potent and cell-permeable inhibitors. sci-hub.se By systematically modifying the peptide backbone and incorporating different electrophilic "warheads," scientists have been able to improve upon the pharmacological properties of the initial compound. sci-hub.se Furthermore, the insights gained from Z-Vrpr-fmk have contributed to the development of ABPs that can covalently label and detect active MALT1 in complex biological samples. nih.gov These probes are essential for studying the regulation of MALT1 activity in different physiological and pathological contexts.

Development of Next-Generation Chemical Probes for Specific Research Questions

The limitations of Z-Vrpr-fmk, particularly its peptidic nature and suboptimal cell permeability, have driven the development of next-generation chemical probes. sci-hub.seresearchgate.netgoogle.com The goal is to create smaller, more drug-like molecules that retain the high specificity and potency of the parent compound but exhibit improved pharmacokinetic properties.

One avenue of research has focused on replacing the peptide scaffold with non-peptidic small molecules. unil.ch Screening of chemical libraries has led to the discovery of novel MALT1 inhibitors, such as MI-2, which demonstrate superior activity in cell-based assays and in vivo models. unil.chgoogle.com These small molecule inhibitors often exhibit better cell penetration and are more amenable to chemical optimization for therapeutic development.

Another strategy involves the refinement of peptide-based inhibitors. By optimizing the tetrapeptide sequence based on MALT1's specific substrate preferences and replacing certain residues to enhance cell permeability, researchers have successfully created more potent inhibitors. sci-hub.se For example, replacing one of the arginine residues in Z-Vrpr-fmk led to improved cellular effects. sci-hub.se

Furthermore, the development of sophisticated activity-based probes is a key area of future research. These probes can be tagged with reporter molecules, such as fluorophores or biotin, to allow for the visualization and quantification of MALT1 activity in living cells and tissues. nih.gov By designing probes with different reactive groups and recognition motifs, researchers can investigate specific aspects of MALT1 biology, such as its activation state and subcellular localization.

Q & A

Q. What is the primary mechanism of action of Z-VRPR-FMK in cellular studies, and how is it validated experimentally?

Z-VRPR-FMK is an irreversible inhibitor of the paracaspase MALT1, targeting its proteolytic activity by mimicking substrate recognition sequences (e.g., VRPR) and covalently binding to the catalytic cysteine residue via its fluoromethyl ketone (FMK) warhead . Validation involves:

- Enzymatic assays : Measuring cleavage of MALT1 substrates (e.g., RELB, CYLD) via Western blotting in stimulated T-cells or lymphoma cell lines. Inhibition is confirmed by reduced substrate processing .

- Functional assays : Assessing downstream effects on NF-κB activation (e.g., nuclear c-REL levels) and metabolic shifts (e.g., oxygen consumption rates via Seahorse flux analysis) .

Q. What are the standard concentrations and treatment durations for Z-VRPR-FMK in in vitro studies?

Typical concentrations range from 5–50 μM , with exposure times varying by cell type:

- Lymphoma models (e.g., ABC-DLBCL) : 24–72 hours at 50 μM to observe anti-proliferative effects .

- Primary T-cells : Pretreatment with 10–20 μM for 1–2 hours before stimulation to block antigen receptor-mediated mTOR signaling .

Note: Dose-response curves (e.g., IC50 calculations) are critical due to cell-type-specific sensitivity (e.g., K562 vs. HL-60 cells) .

Advanced Research Questions

Q. How can researchers address discrepancies in Z-VRPR-FMK’s substrate specificity across studies?

Conflicting reports on Z-VRPR-FMK’s ability to inhibit CYLD cleavage versus RELB highlight the need for:

- Controlled substrate selection : Use validated MALT1-dependent substrates (e.g., RELB) and avoid cross-reactive proteases by including negative controls (e.g., MALT1-knockout cells) .

- Inhibitor specificity profiling : Compare Z-VRPR-FMK with allosteric MALT1 inhibitors (e.g., mepazine) to distinguish catalytic vs. scaffolding effects .

Q. What experimental designs are recommended to reconcile conflicting data on Z-VRPR-FMK’s role in T-cell proliferation versus apoptosis?

Z-VRPR-FMK inhibits TCR/CD28-driven proliferation but not early activation markers (e.g., CD69). To dissect these effects:

- Time-course assays : Measure cell viability (MTT assay) and apoptosis (Annexin V/PI staining) at 24, 48, and 72 hours post-stimulation .

- Metabolic profiling : Use Seahorse analysis to quantify oxidative phosphorylation and glycolysis, as MALT1 inhibition blocks metabolic switching in activated T-cells .

Q. How should researchers optimize Z-VRPR-FMK treatment conditions for heterogeneous cell populations (e.g., primary vs. immortalized cells)?

- Primary cells : Use lower concentrations (10–20 μM) and shorter durations (≤24 hours) to minimize off-target effects, validated via flow cytometry for phospho-S6 (pS6) as a mTORC1 activity marker .

- Cancer cell lines : Conduct pilot dose-escalation studies (e.g., 5–100 μM) with IC50 determination, noting lineage-specific responses (e.g., ABC-DLBCL cells require higher doses than CLL) .

Q. What statistical and reproducibility measures are essential when reporting Z-VRPR-FMK data?

- Replicates : Perform ≥3 biological replicates with technical triplicates for assays like MTT or flow cytometry .

- Normalization : Use housekeeping proteins (e.g., β-actin) for Western blots and include vehicle controls (e.g., DMSO) to account for solvent effects .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., flow cytometry FCS files) in repositories like FlowRepository .

Methodological Considerations

Q. How can researchers mitigate off-target effects of Z-VRPR-FMK in complex cellular systems?

Q. What are the best practices for reconciling Z-VRPR-FMK’s dual roles in apoptosis and proliferation inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.